

# Kisspeptin-10 Expression in Human Tissues: A Technical Guide for Researchers

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## Compound of Interest

Compound Name: Kisspeptin-10, human

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An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

## Introduction

Kisspeptins, a family of neuropeptides encoded by the KISS1 gene, have emerged as critical regulators of reproductive function, acting upstream of gonadotropin-releasing hormone (GnRH) neurons. The smallest biologically active fragment, kisspeptin-10, has garnered significant interest for its potent effects and therapeutic potential. This technical guide provides a comprehensive overview of kisspeptin-10 expression across various human tissues, detailing the methodologies for its quantification and outlining its primary signaling pathway.

## Data Presentation: Quantitative Expression of KISS1 mRNA and Kisspeptin Protein

The expression of the KISS1 gene and its protein products, including kisspeptin-10, varies significantly across different human tissues. While a single comprehensive quantitative protein dataset is not available, this section summarizes KISS1 mRNA expression data from the Genotype-Tissue Expression (GTEx) project and qualitative protein expression data from the Human Protein Atlas and other cited literature.

## KISS1 mRNA Expression in Human Tissues

The following table presents the median RNA expression levels of the KISS1 gene in Transcripts Per Million (TPM) from the GTEx V8 dataset, providing a quantitative comparison

across a wide range of human tissues.

Tissue	Median TPM	Data Source
Placenta	250.9	GTEX
Testis	1.8	GTEX
Kidney (Cortex)	0.9	GTEX
Liver	0.7	GTEX
Pituitary	0.5	GTEX
Adrenal Gland	0.4	GTEX
Small Intestine (Terminal Ileum)	0.4	GTEX
Colon (Transverse)	0.3	GTEX
Pancreas	0.2	GTEX
Brain (Hypothalamus)	0.1	GTEX
Brain (Amygdala)	< 0.1	GTEX
Ovary	< 0.1	GTEX
Adipose (Subcutaneous)	< 0.1	GTEX

Note: Tissues with median TPM below 0.1 are not listed but may still have detectable expression in some individuals. The hypothalamus, a key site of kisspeptin's reproductive function, shows low overall tissue expression due to the localized nature of kisspeptin-producing neurons.

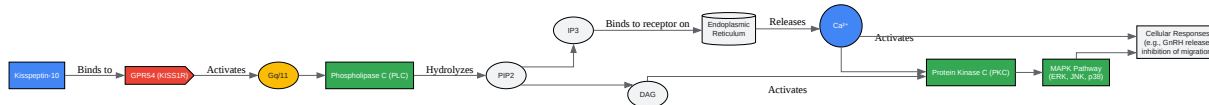
## Kisspeptin Protein Expression in Human Tissues

The following table provides a summary of kisspeptin protein expression based on immunohistochemistry data from the Human Protein Atlas and other cited studies. The expression levels are categorized as high, medium, low, or not detected.

Tissue	Expression Level	Key References
Placenta (Syncytiotrophoblasts)	High	[1][2]
Hypothalamus (ARC, AVPV)	Medium (in specific nuclei)	[3][4]
Pituitary Gland	Low to Medium	[3]
Testis	Low	[5]
Pancreas	Low	[6]
Liver	Low	[5]
Adipose Tissue	Low	[7]
Ovary	Low	[4]

## Mandatory Visualization

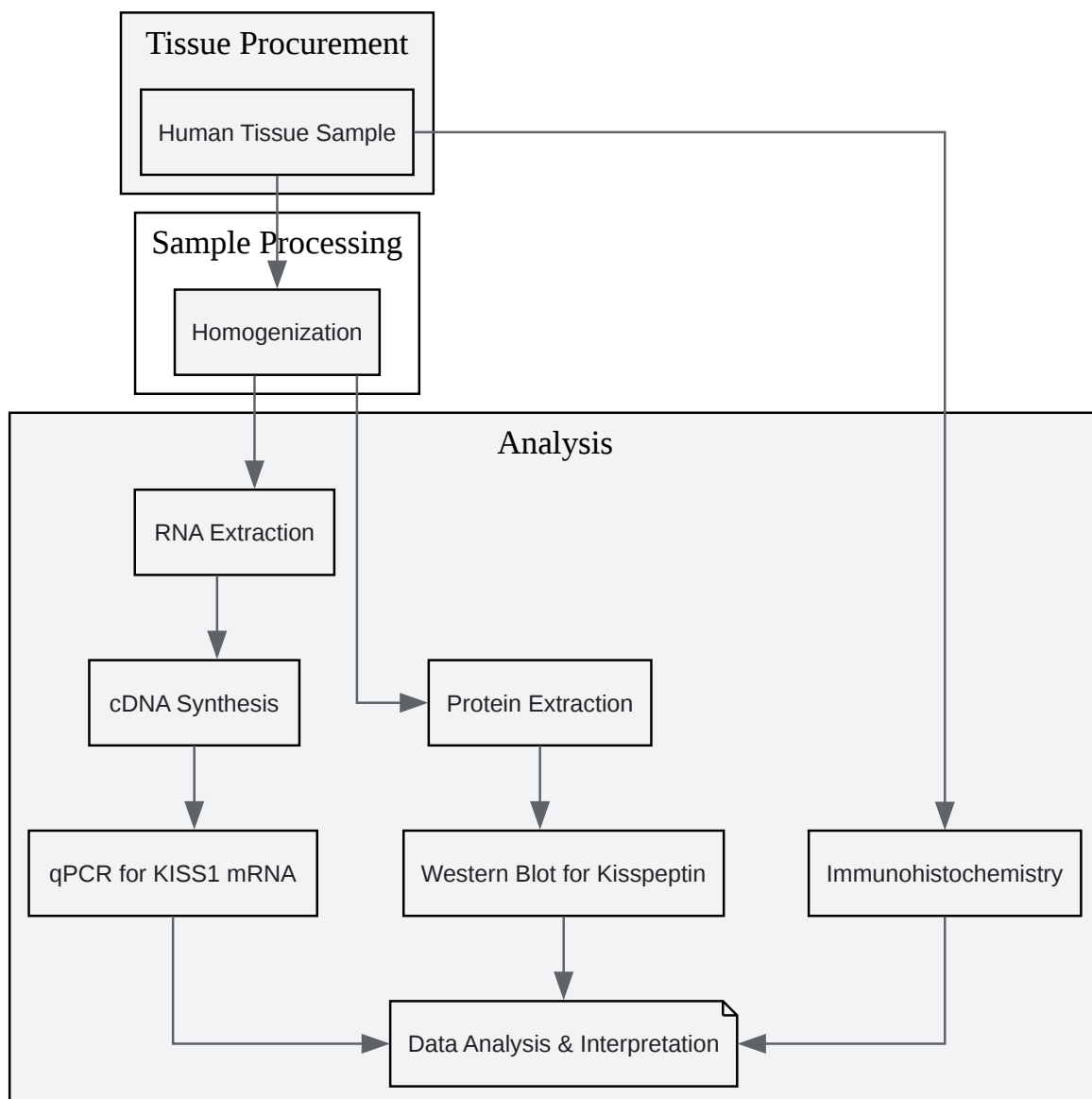
### Kisspeptin-GPR54 Signaling Pathway



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Caption: Kisspeptin-GPR54 signaling cascade.

## Experimental Workflow for Kisspeptin-10 Quantification



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Caption: Workflow for quantifying kisspeptin expression.

## Experimental Protocols

### Real-Time Quantitative PCR (qPCR) for KISS1 mRNA Expression

This protocol details the steps for quantifying KISS1 mRNA levels in human tissue samples.

## a. RNA Extraction:

- Excise approximately 30-50 mg of frozen human tissue.
- Immediately place the tissue in a tube containing 1 mL of TRIzol reagent or a similar RNA lysis buffer.
- Homogenize the tissue using a rotor-stator homogenizer until no visible tissue fragments remain.
- Follow the manufacturer's protocol for the chosen RNA extraction kit (e.g., phase separation with chloroform followed by isopropanol precipitation).
- Resuspend the final RNA pellet in RNase-free water.
- Assess RNA quantity and quality using a spectrophotometer (e.g., NanoDrop) and by running an aliquot on a denaturing agarose gel to check for intact ribosomal RNA bands.

## b. cDNA Synthesis:

- Use a high-capacity cDNA reverse transcription kit.
- In a sterile, RNase-free tube, combine 1-2 µg of total RNA with the kit's reverse transcriptase, random primers, and dNTPs, following the manufacturer's instructions.
- Perform the reverse transcription reaction in a thermal cycler using the recommended temperature profile (e.g., 25°C for 10 min, 37°C for 120 min, 85°C for 5 min).
- The resulting cDNA can be stored at -20°C.

## c. qPCR Reaction:

- Prepare the qPCR reaction mix in a 96-well plate. For each reaction, combine:
  - SYBR Green Master Mix (2X)
  - Forward Primer (10 µM stock)

- Reverse Primer (10  $\mu$ M stock)
- Diluted cDNA template (e.g., 10-50 ng)
- Nuclease-free water to the final volume.
- Validated Human KISS1 Primers:
  - Forward: 5'- CCATTAGAAAAGGTGGCCTCTGT -3'
  - Reverse: 5'- GACGGCTCAGCCTGGCAGTAG -3'
- Reference Gene Primers (example: GAPDH):
  - Forward: 5'- GAAGGTGAAGGTCGGAGTCA -3'
  - Reverse: 5'- GACAAGCTTCCCGTTCTCAG -3'
- Run the qPCR plate on a real-time PCR system with a thermal cycling protocol such as:
  - Initial denaturation: 95°C for 10 min
  - 40 cycles of: 95°C for 15 sec, 60°C for 1 min
  - Melt curve analysis to ensure product specificity.
- Analyze the data using the comparative C<sub>q</sub> ( $\Delta\Delta C_q$ ) method to determine the relative expression of KISS1 mRNA normalized to the reference gene.

## Western Blotting for Kisspeptin Protein

This protocol outlines the detection of kisspeptin protein in human tissue lysates.

### a. Protein Extraction:

- Homogenize 50-100 mg of frozen tissue in RIPA buffer supplemented with protease and phosphatase inhibitors.
- Incubate the homogenate on ice for 30 minutes with intermittent vortexing.

- Centrifuge at 14,000 x g for 15 minutes at 4°C.
  - Collect the supernatant (total protein lysate) and determine the protein concentration using a BCA or Bradford assay.
- b. SDS-PAGE and Electrotransfer:
- Denature 20-40 µg of protein lysate by boiling in Laemmli sample buffer for 5 minutes.
  - Load the samples onto a 15% or 4-20% gradient SDS-polyacrylamide gel.
  - Run the gel at 100-120 V until the dye front reaches the bottom.
  - Transfer the separated proteins to a PVDF or nitrocellulose membrane at 100 V for 1 hour or using a semi-dry transfer system.
- c. Immunoblotting:
- Block the membrane in 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.
  - Incubate the membrane with a primary antibody against kisspeptin overnight at 4°C with gentle agitation.
    - Recommended Antibody: Rabbit polyclonal anti-Kisspeptin (e.g., Abcam ab19028, Thermo Fisher BS-0749R) at a dilution of 1:500 - 1:2000 in 5% BSA/TBST.
  - Wash the membrane three times for 10 minutes each with TBST.
  - Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody (e.g., goat anti-rabbit HRP) at a 1:5000 - 1:10000 dilution in 5% milk/TBST for 1 hour at room temperature.
  - Wash the membrane three times for 10 minutes each with TBST.
  - Apply an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a chemiluminescence imaging system. The expected molecular weight for the kisspeptin precursor is ~15 kDa, with smaller fragments also possible.

## Immunohistochemistry (IHC) for Kisspeptin Localization

This protocol describes the localization of kisspeptin protein in formalin-fixed, paraffin-embedded (FFPE) human tissue sections.

### a. Deparaffinization and Rehydration:

- Immerse slides in xylene (2 changes, 5 minutes each).
- Rehydrate through a graded series of ethanol: 100% (2 changes, 3 minutes each), 95% (3 minutes), 70% (3 minutes).
- Rinse in distilled water.

### b. Antigen Retrieval:

- Perform heat-induced epitope retrieval by immersing slides in a citrate buffer (10 mM sodium citrate, pH 6.0) and heating in a pressure cooker or water bath at 95-100°C for 20-30 minutes.
- Allow slides to cool to room temperature in the buffer.

### c. Staining:

- Wash slides in phosphate-buffered saline (PBS).
- Quench endogenous peroxidase activity by incubating in 3% hydrogen peroxide in PBS for 10 minutes.
- Wash in PBS.
- Block non-specific binding by incubating in 5% normal goat serum in PBS for 1 hour.
- Incubate sections with the primary antibody overnight at 4°C.
  - Recommended Antibody: Rabbit polyclonal anti-Kisspeptin (e.g., Abcam ab19028, Thermo Fisher BS-0749R) at a dilution of 1:100 - 1:400.
- Wash in PBS.



- Incubate with a biotinylated secondary antibody (e.g., goat anti-rabbit) for 1 hour.
- Wash in PBS.
- Incubate with an avidin-biotin-HRP complex (ABC reagent) for 30 minutes.
- Wash in PBS.
- Develop the signal with a DAB (3,3'-diaminobenzidine) substrate kit until a brown precipitate is visible.
- Rinse in water.
- Counterstain with hematoxylin.
- Dehydrate through graded ethanol and clear in xylene.
- Mount with a permanent mounting medium.

## Conclusion

This technical guide provides a foundational resource for researchers investigating the expression and function of kisspeptin-10 in human tissues. The provided data and protocols offer a starting point for quantitative analysis and cellular localization studies. As research in this field continues to evolve, the methodologies outlined herein will be instrumental in further elucidating the diverse physiological roles of this important neuropeptide.

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